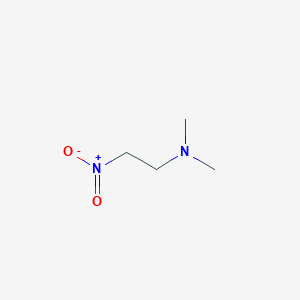

N,N-Dimethyl-2-nitroethan-1-amine

Description

N,N-Dimethyl-2-nitroethan-1-amine (CAS: Not explicitly provided; structure: (CH₃)₂N-CH₂-NO₂) is an aliphatic nitroamine characterized by a nitro group (-NO₂) at the C2 position of an ethane backbone and two methyl substituents on the amine nitrogen.

Properties

CAS No. |

82781-92-8 |

|---|---|

Molecular Formula |

C4H10N2O2 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

N,N-dimethyl-2-nitroethanamine |

InChI |

InChI=1S/C4H10N2O2/c1-5(2)3-4-6(7)8/h3-4H2,1-2H3 |

InChI Key |

QPESKEUNHNMMOF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitroalkane Alkylation with Dimethylamine

This method involves the reaction of nitroethane with dimethylamine under alkaline conditions. The nucleophilic attack of dimethylamine on nitroethane proceeds via an SN2 mechanism, facilitated by polar aprotic solvents such as dimethylformamide (DMF).

Reaction conditions :

- Molar ratio : 1:1.2 (nitroethane:dimethylamine)

- Temperature : 60–80°C

- Catalyst : None required due to the high basicity of dimethylamine

- Yield : 68–72% after 6 hours

Side products include N-methyl-2-nitroethan-1-amine (8–12%) due to incomplete alkylation, necessitating fractional distillation for purification.

Reductive Amination of Nitroacetone

Nitroacetone undergoes reductive amination with dimethylamine in the presence of hydrogenation catalysts. This one-pot synthesis leverages the in situ reduction of the nitro group to an amine, followed by condensation:

$$

\text{NO}2\text{C(CH}3\text{)O} + \text{H}2\text{N(CH}3\text{)}2 \xrightarrow{\text{H}2, \text{catalyst}} \text{(CH}3\text{)}2\text{NCH}2\text{NO}2 + \text{H}_2\text{O}

$$

Key parameters :

- Catalyst : Raney nickel or cobalt (25–250% by weight of substrate)

- Pressure : 200–700 atm hydrogen

- Solvent : Methanol or isobutanol (4:1 v/v ratio to substrate)

- Yield : 75–80% at 95–110°C

Excess dimethylamine (2–3 equivalents) suppresses the formation of N-methyldiethanolamine , a common byproduct in analogous reactions.

Nitration of N,N-Dimethylethanolamine

Direct nitration of N,N-dimethylethanolamine using fuming nitric acid introduces the nitro group at the β-position. The reaction is highly exothermic and requires careful temperature control (0–5°C) to avoid decomposition.

Optimized protocol :

- Dissolve N,N-dimethylethanolamine (1 mol) in anhydrous dichloromethane.

- Add fuming HNO₃ (1.1 mol) dropwise over 2 hours.

- Stir for 12 hours at 0°C.

- Quench with ice-water and extract with ethyl acetate.

Yield : 55–60%, with 2-nitroethanol (15–20%) as the primary impurity.

Catalytic Systems and Solvent Effects

Hydrogenation Catalysts

Nickel and cobalt catalysts dominate industrial-scale syntheses due to their high activity and selectivity. Raney nickel modified with alkali metals (e.g., 1% KOH) enhances N,N-dimethylation efficiency by 15–20% compared to unmodified catalysts. Copper chromite catalysts are less effective, yielding <50% under similar conditions.

Solvent Selection

Methanol and isobutanol improve reaction kinetics by stabilizing intermediates through hydrogen bonding. Methanol’s low boiling point (64.7°C) facilitates easier product isolation, while isobutanol’s higher polarity reduces side reactions in nitroalkane alkylation.

Industrial-Scale Process Design

Batch vs. Continuous Reactors

Batch processes remain prevalent for small-scale production (<100 kg/day). Continuous flow reactors, however, offer advantages for large-scale synthesis:

- Residence time : 1–2 hours vs. 6–8 hours in batch

- Catalyst lifetime : 30% longer due to reduced fouling

- Yield consistency : ±2% variability vs. ±5% in batch

Data Tables

Table 1. Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nitroalkane Alkylation | None | 60–80 | 1 | 68–72 | 88–92 |

| Reductive Amination | Raney Ni/Co | 95–110 | 200–700 | 75–80 | 94–96 |

| Direct Nitration | HNO₃ | 0–5 | 1 | 55–60 | 80–85 |

Table 2. Solvent Performance in Reductive Amination

| Solvent | Boiling Point (°C) | Reaction Rate (mol/L·h) | Byproduct Formation (%) |

|---|---|---|---|

| Methanol | 64.7 | 0.45 | 4–6 |

| Isobutanol | 107.9 | 0.38 | 2–3 |

| DMF | 153.0 | 0.28 | 8–10 |

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-nitroethan-1-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed for hydrogenation reactions.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of N,N-dimethylethanamine.

Substitution: Formation of various substituted ethanamine derivatives.

Scientific Research Applications

N,N-Dimethyl-2-nitroethan-1-amine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-nitroethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-Dimethyl-2-nitroethan-1-amine with key analogs based on structural features, synthesis, properties, and applications.

Table 1. Structural and Functional Comparison

Key Points of Comparison:

Structural Diversity: N,N-Dimethyl-2-nitroethan-1-amine is aliphatic, whereas analogs like N-Methyl-2-(2-methyl-4-nitrophenyl)ethan-1-amine and N,N-Dimethyl-2,4-dinitronaphthalen-1-amine feature aromatic nitro groups, altering electronic properties and reactivity. Nitrosamines (e.g., NDMA) contain N-N=O moieties, which are distinct from nitro (-NO₂) groups and are highly carcinogenic .

Synthesis :

- The target compound’s synthesis is inferred to involve nitroethane alkylation, similar to ’s method for nitroethene-diamines . In contrast, aromatic nitroamines (e.g., ) are synthesized via nucleophilic substitution of halogenated nitroarenes.

Physical Properties: Limited data exist for the target compound, but analogs like N-Methyl-2-(2-methyl-4-nitrophenyl)ethan-1-amine exhibit well-defined melting points (68–69°C) and spectral data (¹H-NMR: δ 2.45 ppm for CH₃) , suggesting nitroamines’ stability under standard conditions.

Reactivity and Applications :

- Nitro groups enhance electrophilicity, making these compounds reactive intermediates. For example, N,N’-disubstituted-2-nitroethene-1,1-diamines are used in multi-step syntheses of heterocycles. NDMA’s toxicity contrasts sharply with the likely lower hazard profile of aliphatic nitroamines .

Regulatory Considerations: While NDMA faces strict regulatory controls due to carcinogenicity , aliphatic nitroamines like the target compound may require evaluation for nitro group-specific hazards (e.g., explosivity or mutagenicity).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethyl-2-nitroethan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via N-alkylation of a secondary amine with a nitro-containing alkylating agent. For example, using dimethylamine and 2-nitroethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base under reflux (70–90°C). Solvent choice significantly impacts reaction efficiency: polar aprotic solvents like DMF enhance nucleophilicity, while additives like sodium borohydride may stabilize intermediates . Compare yields and purity using HPLC or GC-MS to identify optimal conditions.

Q. How can researchers confirm the structural integrity of N,N-Dimethyl-2-nitroethan-1-amine post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- 1H-NMR : Look for signals corresponding to methyl groups (δ ~2.2–2.5 ppm) and nitroethane protons (δ ~3.5–4.0 ppm).

- IR Spectroscopy : Confirm the nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., [M+H]+ expected at m/z 133.1). Cross-reference with databases like NIST Chemistry WebBook for thermochemical data .

Q. What safety protocols are critical during handling of N,N-Dimethyl-2-nitroethan-1-amine?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid skin contact due to potential irritation from nitro compounds. Store in amber glass under inert gas (argon/nitrogen) to prevent degradation. Conduct waste disposal via licensed hazardous waste contractors, as nitro derivatives may form toxic byproducts .

Advanced Research Questions

Q. How can researchers mitigate the risk of nitrosamine formation during synthesis or storage?

- Methodological Answer : Nitrosamines may form if secondary/tertiary amines react with nitrosating agents (e.g., nitrites). Implement:

- Nitrite Scavengers : Add 4-methylbenzene-1,2-diamine (10 mM) to reaction mixtures to consume residual nitrites .

- Process Monitoring : Use LC-MS/MS to detect trace N-nitroso derivatives (e.g., N-nitroso-N,N-dimethyl-2-nitroethan-1-amine). Validate methods per EMA guidelines .

Q. What strategies resolve contradictions in reported stability data for nitroalkanes under varying pH?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Expose the compound to buffers (pH 1–13) at 40°C for 14 days. Analyze degradation products via HPLC-UV.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Cross-validate with gas-phase thermochemistry data (e.g., ΔfH°gas from NIST) . Discrepancies may arise from solvent interactions or impurities in earlier studies.

Q. How can regioselectivity challenges in nitration reactions be addressed for derivatives of N,N-Dimethyl-2-nitroethan-1-amine?

- Methodological Answer : For introducing additional nitro groups, employ directed ortho-metalation (DoM):

- Use t-BuLi to deprotonate the amine, followed by quenching with NO2BF4.

- Compare regioselectivity outcomes under kinetic vs. thermodynamic control (e.g., –40°C vs. 25°C). Monitor via 13C NMR for meta/para nitro positioning .

Q. What advanced analytical techniques quantify trace impurities in N,N-Dimethyl-2-nitroethan-1-amine?

- Methodological Answer :

- GC-MS with Headspace Sampling : Detect volatile impurities (e.g., residual dimethylamine).

- HPLC-ESI-QTOF : Identify non-volatile byproducts (e.g., oxidation products) with high-resolution mass accuracy.

- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ni) if used in synthesis. Calibrate against USP reference standards .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate solvent effects on reaction kinetics?

- Methodological Answer :

- Solvent Screening : Test DMF, THF, acetonitrile, and water/DMSO mixtures. Monitor reaction progress via in-situ FTIR or Raman spectroscopy.

- Kinetic Modeling : Apply the Eyring equation to calculate activation parameters (Δ‡H, Δ‡S). Correlate solvent polarity (e.g., ET30 values) with rate constants .

Q. What computational methods predict the reactivity of N,N-Dimethyl-2-nitroethan-1-amine in nucleophilic substitutions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.